molecular formula C29H28N4O4S B2482657 Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 315239-26-0

Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B2482657
CAS No.: 315239-26-0
M. Wt: 528.63
InChI Key: VJRRTJGTQZXNSK-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

A study reported the synthesis of a compound closely related to the queried chemical, demonstrating significant antioxidant ability, surpassing that of the control antioxidant, butylated hydroxytoluene. This suggests potential for similar compounds to be explored for antioxidant applications in scientific research (Šermukšnytė et al., 2022).

Antimicrobial and Pharmacological Research

Research into the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, including the reaction of 4-phenyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate, has led to the formation of compounds with confirmed structures by X-ray analysis. These compounds were tested for antimicrobial activities, indicating a direction for similar chemical entities in antimicrobial research (Popiołek et al., 2011).

Synthesis and Characterization for Antimicrobial Agents

Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. This involved reacting Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, leading to compounds screened for antibacterial and antifungal activities. Such research underscores the significance of chemical synthesis in developing new antimicrobial agents (Desai et al., 2007).

Pharmacological Properties

The pharmacological properties of similar compounds were investigated, revealing effects on the central nervous system (CNS) in mice. By studying the synthesis, characterization, and pharmacological evaluation of these compounds, researchers can identify potential therapeutic applications (Maliszewska-Guz et al., 2005).

Cytotoxic Activity against Cancer Cell Lines

A particular study synthesized a compound starting from anthranilic acid and evaluated its cytotoxic activity against cancer cell lines, providing insights into the potential anticancer applications of such compounds (Nguyen et al., 2019).

Properties

IUPAC Name

ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-2-37-25(34)19-38-29-31-30-24(33(29)21-13-5-3-6-14-21)17-7-4-8-18-32-27(35)22-15-9-11-20-12-10-16-23(26(20)22)28(32)36/h3,5-6,9-16H,2,4,7-8,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRRTJGTQZXNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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